![molecular formula C46H62N2O10 B610659 SAfit2 CAS No. 1643125-33-0](/img/structure/B610659.png)
SAfit2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SAFit2 is a drug that acts as a potent and selective inhibitor of the signaling factor FK506 binding protein 51 (FKBP51), which is involved in the downstream response to glucocorticoid release in the body . It was the first potent and selective FKBP51 ligand with an acceptable pharmacokinetic profile .
Molecular Structure Analysis
SAFit2 is a relatively large molecule . It’s a FK506 analog, indicating that its structure is derived from the structure of FK506 .
科学的研究の応用
Neuropathic Pain Management
SAFit2 has shown promise in the treatment of neuropathic pain, which is a chronic pain condition resulting from nerve damage. It works by reducing neuroinflammation and desensitizing the TRPV1 channel, which is involved in pain signaling. This leads to a decrease in the release of pro-inflammatory neuropeptides from sensory neurons, thereby ameliorating nerve injury-induced neuropathic pain .
Counteracting Chemotherapy-Induced Neuropathy
Chemotherapy-induced neuropathic pain (CIPN) is a significant side effect of cancer treatment that can limit its effectiveness. SAFit2 has been found to reduce mechanical hypersensitivity caused by chemotherapy agents like paclitaxel. It does this by shifting lipid levels in nervous tissue towards an anti-inflammatory profile, reducing spinal gliosis, and elevating pro-resolving lipid mediators .
Stress-Related Disorders
Elevated glucocorticoid levels are markers of chronic stress, leading to various health issues such as obesity, depression, anxiety, and addiction. SAFit2 can block glucocorticoid signaling pathways, potentially counteracting these symptoms and offering a therapeutic approach for stress-related disorders .
Lipid Signaling and Metabolism in Inflammation
SAFit2 has been identified to restore the levels of C16 dihydroceramide, a lipid mediator with analgesic properties. This restoration is crucial in reducing the sensitization of the TRPV1 channel and the secretion of pro-inflammatory neuropeptide CGRP in primary sensory neurons. This application highlights the role of SAFit2 in lipid signaling and metabolism, particularly in inflammatory diseases .
Neuroinflammation Resolution
The compound has been shown to reduce the infiltration of immune cells into neuronal tissue and counteract the activation of the NF-κB pathway. This leads to reduced cytokine and chemokine levels in the dorsal root ganglia and spinal cord, contributing to the resolution of neuroinflammation .
Modulation of Sensory Neuron Activity
By desensitizing the TRPV1 channel, SAFit2 can reduce the heightened neuronal activity that follows nerve injury. This modulation of sensory neuron activity is essential for alleviating neuropathic pain and could be a novel approach for treating various pain conditions .
Safety And Hazards
将来の方向性
SAFit2 has shown promise in ameliorating nerve injury-induced neuropathic pain by reducing neuroinflammation . These findings suggest that SAFit2 could be a novel and promising drug candidate for the treatment of nerve injury-induced neuropathic pain . Further exploration of inhibition of FKBP51 as a strategy to treat stress-related disorders is warranted .
特性
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H62N2O10/c1-51-39-20-18-32(28-40(39)52-2)17-19-38(34-14-11-15-36(29-34)57-27-24-47-22-25-56-26-23-47)58-46(50)37-16-9-10-21-48(37)45(49)43(33-12-7-6-8-13-33)35-30-41(53-3)44(55-5)42(31-35)54-4/h11,14-15,18,20,28-31,33,37-38,43H,6-10,12-13,16-17,19,21-27H2,1-5H3/t37-,38+,43-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBWLRLGUBSLPG-FDHYQTMZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)[C@@H]4CCCCN4C(=O)[C@@H](C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H62N2O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001337260 |
Source
|
Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[2-(4-morpholinyl)ethoxy]phenyl]propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]-2-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001337260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
803.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SAFit2 | |
CAS RN |
1643125-33-0 |
Source
|
Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[2-(4-morpholinyl)ethoxy]phenyl]propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]-2-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001337260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。